Crystal structure and X-ray crystallography of Ethyl 4-aminopiperazine-1-carboxylate
Crystal structure and X-ray crystallography of Ethyl 4-aminopiperazine-1-carboxylate
An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of Ethyl 4-aminopiperazine-1-carboxylate and Its Analogs
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical and pharmacokinetic properties.[1][2] Understanding the precise three-dimensional structure of piperazine-containing molecules is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the methodologies used to determine and analyze the crystal structure of piperazine derivatives, with a focus on Ethyl 4-aminopiperazine-1-carboxylate. We will delve into the strategic considerations for synthesis and crystallization, provide a detailed protocol for single-crystal X-ray crystallography, and analyze a representative crystal structure to illustrate the insights gained from such studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage structural chemistry for the advancement of novel therapeutics.
The Strategic Importance of the Piperazine Moiety in Drug Discovery
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a vast number of FDA-approved drugs.[2] Its prevalence is not coincidental but rather a result of its unique and highly tunable characteristics. The two nitrogen atoms provide handles for modulating basicity, solubility, and for establishing key hydrogen bonding interactions with biological targets.[2] Furthermore, the inherent conformational flexibility of the piperazine ring allows it to adapt to the topology of various binding sites, while its substitution at the N1 and N4 positions offers a versatile scaffold for linking different pharmacophores or optimizing structure-activity relationships (SAR).[2][3]
Piperazine derivatives have demonstrated remarkable efficacy across a wide spectrum of biological targets, including G-Protein Coupled Receptors (GPCRs), ion channels, and kinases.[1] This has led to their successful application in therapeutic areas such as oncology, central nervous system disorders, and infectious diseases.[1][4][5] The precise knowledge of the three-dimensional arrangement of atoms, bond angles, and intermolecular interactions, as provided by X-ray crystallography, is indispensable for understanding how these molecules interact with their targets and for designing next-generation inhibitors with improved potency and selectivity.
Synthesis and Crystallization
The journey from a chemical concept to a solved crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis of Ethyl 4-aminopiperazine-1-carboxylate
While numerous vendors supply this compound, understanding its synthesis is crucial for custom modifications or labeling studies. A common and efficient laboratory-scale synthesis can be envisioned in two main steps from piperazine:
Step 1: Mono-Boc Protection of Piperazine. This initial step is critical for differentiating the two nitrogen atoms, allowing for selective functionalization.
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Protocol: To a cooled (0 °C) solution of piperazine (2.0 eq) in dichloromethane (DCM), a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM is added dropwise over 1 hour. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the resulting mixture is purified by column chromatography to yield pure tert-butyl piperazine-1-carboxylate.
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Causality: Using an excess of piperazine statistically favors the formation of the mono-protected product over the di-protected byproduct. The slow, cooled addition of the (Boc)₂O solution further controls the reaction selectivity.
Step 2: N-amination followed by Carbamate Formation. This sequence would complete the synthesis of the target molecule.
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Protocol: The mono-Boc protected piperazine is subjected to an amination reaction, for instance, using a reagent like hydroxylamine-O-sulfonic acid, to install the amino group at the N4 position. Following the successful amination, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting 1-aminopiperazine is then carefully reacted with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the final product, Ethyl 4-aminopiperazine-1-carboxylate.
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Causality: This multi-step process ensures the regioselective placement of the amino and ethyl carbamate groups, which would be challenging to achieve in a single step from piperazine.
Strategy for Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in the crystallographic process.[6] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in a highly ordered, crystalline lattice.
Recommended Protocol: Slow Evaporation
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Solvent Selection: Begin by testing the solubility of Ethyl 4-aminopiperazine-1-carboxylate in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane). The ideal solvent is one in which the compound is moderately soluble.
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Solution Preparation: Prepare a nearly saturated solution of the high-purity compound in the chosen solvent at room temperature. It is crucial to filter this solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
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Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows the solvent to evaporate very slowly over several days to weeks.
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Monitoring: Place the vial in a vibration-free environment and monitor it periodically for crystal growth. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested.[6]
Single-Crystal X-ray Crystallography: From Crystal to Structure
X-ray crystallography is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystalline material.[6] The process relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a function of the arrangement of electrons within the crystal.
The Experimental and Computational Workflow
The entire process, from a harvested crystal to a final, refined structure, can be visualized as a systematic workflow. This involves both hands-on experimental steps and intensive computational analysis.[7][8][9]
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Detailed Protocol
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Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen loop).[10] It is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.[10]
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Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[10] The crystal is slowly rotated, and a series of diffraction images are collected on an area detector (like a CCD or PAD) at different orientations.[11]
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Data Processing: The raw images, which consist of a pattern of diffraction spots, are computationally processed.[11][12]
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Integration: The first step involves identifying the positions and intensities of the diffraction spots on each image. The software then indexes these reflections to determine the unit cell parameters and the crystal's orientation.[12]
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Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are averaged to produce a single, comprehensive dataset. This step also generates crucial statistics about the quality of the data.[12]
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Structure Solution and Refinement:
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Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods are typically used to derive an initial set of phases from the measured intensities, which allows for the calculation of an initial electron density map.[6] Software like SHELXT is commonly used for this purpose.[13]
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Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares minimization process to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[10][13] This is often done with programs like SHELXL.[13][14]
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Crystal Structure Analysis: A Representative Case Study
As the specific crystal structure of Ethyl 4-aminopiperazine-1-carboxylate is not publicly available in crystallographic databases at the time of this writing, we will analyze the published structure of a closely related analog, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate , to illustrate the type of detailed information that can be obtained. This compound shares the core ethyl piperazine-1-carboxylate scaffold.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.[15] This data provides a fingerprint of the crystal lattice and an assessment of the quality of the structure determination.
| Parameter | Value | Significance |
| Chemical Formula | C₁₃H₁₈N₂O₄S | Defines the elemental composition of the asymmetric unit. |
| Formula Weight | 298.35 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | The shape of the unit cell, defined by its lattice parameters. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | 6.1433, 20.5966, 12.5626 | The lengths of the unit cell edges. |
| β (°) | 114.026 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1451.84 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 296 | The temperature at which the data was collected. |
| R₁ [I > 2σ(I)] | 0.048 | A measure of the agreement between the observed and calculated structure factors; a value < 0.05 is excellent. |
| wR₂(all data) | 0.158 | A weighted R-factor based on all data, providing a more robust quality metric. |
Data sourced from Acta Crystallographica Section E, 2011, E67, o2401.[15]
Molecular and Supramolecular Features
Analysis of the refined structure reveals critical details about the molecule's conformation and how it packs in the solid state.
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Piperazine Ring Conformation: The piperazine ring adopts a classic chair conformation .[15] This is the lowest energy conformation for a six-membered ring, minimizing steric strain. The specific puckering parameters (Q = 0.5682 Å, θ = 2.56°) quantify this geometry precisely.[15]
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Molecular Geometry: The dihedral angle between the plane of the piperazine ring and the benzene ring of the phenylsulfonyl group is 73.23°.[15] This orientation dictates the overall shape of the molecule and how it can present its functional groups for interaction with a target protein.
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Intermolecular Interactions: In the crystal lattice of this analog, there are no classical strong hydrogen bonds. Instead, the crystal packing is stabilized by weaker C—H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of the benzene ring on an adjacent molecule.[15] This highlights the importance of considering weak interactions in molecular recognition.
Caption: Diagram of a C-H···π intermolecular interaction.
Implications for Structure-Based Drug Design
The structural insights gained from X-ray crystallography are directly applicable to drug development:
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Pharmacophore Modeling: The precise 3D arrangement of functional groups (hydrogen bond donors/acceptors, hydrophobic features) defines the molecule's pharmacophore. This information is essential for designing new molecules that fit a target's active site.
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Conformational Analysis: Knowing the preferred conformation of the piperazine ring helps in understanding how the molecule will present itself to a binding pocket. This can guide the design of more rigid analogs that "lock in" the bioactive conformation, potentially increasing potency and reducing off-target effects.
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Lead Optimization: If the structure of the target protein is also known, the crystal structure of the ligand can be docked into the active site. This allows medicinal chemists to visualize key interactions and rationally design modifications to improve binding affinity, selectivity, and other critical drug-like properties.
Conclusion
Single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of small molecules like Ethyl 4-aminopiperazine-1-carboxylate.[11] This guide has outlined the critical steps from rational synthesis and strategic crystallization to the detailed workflow of a crystallographic experiment and the subsequent analysis of the structural data. By using a representative analog, we have demonstrated how this technique provides invaluable, high-resolution information on molecular conformation and intermolecular interactions. For researchers in drug discovery, this structural knowledge is not merely academic; it is a foundational tool that enables the rational, efficient design of safer and more effective medicines.
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